1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
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Overview
Description
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a carbaldehyde group at the fourth position and two methyl groups at the first and third positions. The oxo group at the second position contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities .
Mode of Action
It’s worth noting that imidazole derivatives are known for their diverse biological activities, which suggests that they interact with their targets in various ways .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia and formaldehyde can yield imidazole derivatives, which can then be further modified to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde: Similar structure but with a benzimidazole core.
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-5-carbaldehyde: Similar structure but with the carbaldehyde group at the fifth position.
Uniqueness
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde (CAS No. 39828-47-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₆H₈N₂O₃ |
Molecular Weight | 156.14 g/mol |
Boiling Point | Not available |
InChI Key | KEJXACDCOMURLL-UHFFFAOYSA-N |
PubChem ID | 23424189 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Specific methodologies may include the condensation of appropriate precursors followed by oxidation and functional group modifications to achieve the desired imidazole structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole. For instance, derivatives containing imidazole structures have demonstrated inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways. In a study on breast cancer MDA-MB-231 cells, it was observed that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 10 µM .
- Cell Line Studies : The compound's efficacy was evaluated across multiple cancer types, including lung and colorectal cancers. For example, derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines .
Antimicrobial Activity
Emerging research indicates that 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole compounds may possess antimicrobial properties. Preliminary tests suggest effectiveness against various bacterial strains, although specific data on this compound remains limited.
Case Studies
Several case studies have examined the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A study synthesized pyrazole-linked compounds and evaluated their anticancer activities against MCF7 and NCI-H460 cell lines, reporting significant growth inhibition .
- Topoisomerase Inhibition : Other studies have shown that related compounds can inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Properties
IUPAC Name |
1,3-dimethyl-2-oxoimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-3-5(4-9)8(2)6(7)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTSMSNYFUNZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N(C1=O)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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